![molecular formula C23H17N3O2 B3036495 3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione CAS No. 345261-20-3](/img/structure/B3036495.png)
3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione
Übersicht
Beschreibung
3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C23H17N3O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. With a molecular formula of C23H19N3O2 and a molecular weight of 369.42 g/mol, this compound is characterized by its unique structure that incorporates both indole and pyrrole moieties, which are known for their diverse biological properties.
- IUPAC Name : this compound
- CAS Number : 1239986-50-5
- Molecular Weight : 369.42 g/mol
- Purity : ≥97% .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing indole and pyrrole structures have shown significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
Compound 7f | HCT 116 (colorectal carcinoma) | 6.76 | Induction of apoptosis through inhibition of anti-apoptotic proteins |
Compound 7f | A549 (lung carcinoma) | 193.93 | Modulation of apoptotic pathways and cell cycle arrest |
Compound 7e | A549 | >371.36 | Weak effect compared to controls |
These findings suggest that the compound may act similarly by interfering with apoptotic pathways and promoting cell death in cancer cells .
Antimicrobial Activity
Indole and pyrrole derivatives are also noted for their antimicrobial properties. Compounds structurally related to the target molecule have demonstrated activity against various bacterial strains and fungi. The presence of the indole moiety has been correlated with enhanced antimicrobial efficacy .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : Compounds with similar structures have been shown to promote apoptosis in cancer cells by modulating the expression of key proteins involved in the apoptotic pathway.
- Cell Cycle Arrest : The ability to halt the cell cycle at specific checkpoints contributes to the anticancer effects observed.
- Antimicrobial Action : The interaction with microbial cell membranes disrupts their integrity, leading to cell death.
Case Studies
Recent research has focused on synthesizing various derivatives of the parent compound to evaluate their biological activities:
Study on Dual Inhibition of Blood Coagulation Factors
A study designed new derivatives based on the core structure of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline aimed at developing dual inhibitors for blood coagulation factors Xa and XIa. These compounds exhibited promising results in inhibiting thrombin activity .
Synthesis and Evaluation of Hybrid Derivatives
Another study synthesized hybrid derivatives incorporating both indole and pyrrole units and evaluated their anticancer properties against multiple human cancer cell lines. The results indicated varying degrees of cytotoxicity depending on structural modifications .
Wissenschaftliche Forschungsanwendungen
Oncology
Tivantinib has been primarily investigated for its therapeutic potential in various cancers:
- Lung Cancer : Clinical trials have shown that Tivantinib can improve outcomes in patients with non-small cell lung cancer (NSCLC) exhibiting c-Met overexpression.
- Hepatocellular Carcinoma (HCC) : Studies indicate that Tivantinib may enhance the efficacy of standard treatments for HCC by targeting the c-Met pathway.
Combination Therapies
Research has explored the use of Tivantinib in combination with other therapeutic agents:
- Chemotherapy : Combining Tivantinib with traditional chemotherapeutics has shown synergistic effects in preclinical models of various cancers.
- Targeted Therapies : Studies are ongoing to evaluate the efficacy of Tivantinib alongside other targeted therapies aimed at different pathways involved in tumor progression.
Case Study 1: Non-Small Cell Lung Cancer
A Phase II clinical trial assessed the efficacy of Tivantinib in patients with advanced NSCLC. Results indicated a significant increase in progression-free survival (PFS) compared to historical controls, particularly in patients with high c-Met expression levels.
Case Study 2: Hepatocellular Carcinoma
In a multicenter trial involving HCC patients, Tivantinib demonstrated promising results as a second-line treatment option. Patients receiving Tivantinib showed improved overall survival rates compared to those receiving standard care alone.
Eigenschaften
IUPAC Name |
3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-4-(1H-indol-3-yl)pyrrole-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,24H,4,6,10H2,(H,25,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOMTMSVRMPSGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=CN3C1)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.